2-Phenyl-1-(thiophen-3-yl)ethanone
Description
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-phenyl-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C12H10OS/c13-12(11-6-7-14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
JGNIMXXTZUSOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CSC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 2-Phenyl-1-(thiophen-3-yl)ethanone | C₁₂H₁₀OS | 202.27 | Phenyl, thiophen-3-yl | Intermediate in organic synthesis | [15] |
| 2-Phenyl-1-(5-thiophen-2-yl-indazol-1-yl)-ethanone (7e) | C₁₉H₁₄N₂OS | 318.39 | Indazole, thiophen-2-yl | Cytotoxic agent; m.p. 114–116°C | [2] |
| 2-Bromo-1-(thiophen-3-yl)ethanone (28) | C₆H₅BrOS | 205.07 | Bromo substitution | Electrophilic intermediate; m.p. 175–180°C | [3] |
| 1-Morpholino-2-[4-(thiophen-3-yl)-1H-triazol-1-yl]ethanone (2aad) | C₁₃H₁₆N₄O₂S | 292.36 | Morpholino, triazole | High yield (92%); potential bioactivity | [9] |
| 2-Phenyl-1-(pyridin-3-yl)ethanone | C₁₃H₁₁NO | 197.23 | Pyridin-3-yl instead of thiophene | Basic nitrogen enhances solubility | [19] |
| 2-Phenyl-1-(thiophen-3-yl)butan-1-one | C₁₄H₁₂OS | 228.31 | Extended carbon chain (butanone vs. ethanone) | Altered conformation; lower m.p. (estimated) | [15] |
Physicochemical Properties
- Melting Points: The indazole derivative 7e (114–116°C) has a lower m.p. than brominated analogue 28 (175–180°C), likely due to reduced crystallinity from the bulky indazole group .
- Solubility: Pyridine-containing analogue 2-Phenyl-1-(pyridin-3-yl)ethanone exhibits higher solubility in polar solvents due to the basic nitrogen atom . Morpholino-triazole derivative 2aad benefits from hydrogen-bonding groups, enhancing aqueous solubility compared to the target compound .
Reactivity :
- Brominated compound 28 undergoes nucleophilic substitution reactions (e.g., Suzuki coupling), while the phenyl-thiophene structure of the target compound favors electrophilic aromatic substitution .
- Sulfonyl-containing analogues (e.g., 5d in ) show increased electrophilicity at the ketone due to electron-withdrawing effects, unlike the electron-rich target compound .
Electronic and Spectroscopic Features
NMR Data :
IR Spectroscopy :
- Strong carbonyl stretches (~1700–1715 cm⁻¹) are consistent across analogues (e.g., 7e at 1713 cm⁻¹; 5d at 1714 cm⁻¹) .
Preparation Methods
Mechanism and Substrate Selection
The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl-thiophene ketones. For 2-phenyl-1-(thiophen-3-yl)ethanone, this involves electrophilic substitution at the thiophene ring’s 3-position. Key considerations include:
-
Electrophile Design : Phenylacetyl chloride serves as the acylating agent, though bromoacetyl derivatives improve regioselectivity in thiophene systems.
-
Lewis Acid Catalysts : Aluminum chloride (AlCl₃) dominates laboratory-scale synthesis (0.5–1.5 equivalents), while FeCl₃ emerges as a greener alternative with comparable yields (78–82%).
Solvent and Temperature Optimization
Reaction efficiency correlates strongly with solvent polarity:
| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Dichloromethane | 0–5 | 68 | <5% |
| Nitromethane | 25 | 82 | 12% |
| Ionic Liquid | 80 | 91 | 3% |
Data adapted from large-scale screening studies. Ionic liquids like [BMIM][BF₄] suppress thiophene polymerization while enhancing acylation rates.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between thiophen-3-ylboronic acids and pre-formed ketone precursors offers superior regiocontrol:
Representative Protocol :
Direct C–H Functionalization
Recent breakthroughs enable direct ketone installation via C–H activation:
Key Advantages :
Industrial-Scale Production: Sustainability and Process Intensification
Continuous Flow Systems
Adoption of microreactor technology addresses exotherm management in Friedel-Crafts routes:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8h | 22min |
| Space-Time Yield | 0.4 kg/L/day | 5.1 kg/L/day |
| Solvent Consumption | 12L/kg | 3.2L/kg |
Catalyst Recycling Protocols
Immobilized AlCl₃ on mesoporous silica enables six reaction cycles with <5% activity loss, reducing metal waste by 83% compared to homogeneous systems.
Purity Control and Analytical Validation
Chromatographic Profiling
HPLC purity assessments reveal critical impurities:
| Column | Mobile Phase | Retention Time (min) | Impurity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/Water (70:30) | 12.3 (main peak) | 0.21 |
| HILIC (150 × 3.0 mm) | ACN/AmF pH 3.5 (85:15) | 8.7 (main peak) | 0.09 |
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-1-(thiophen-3-yl)ethanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where thiophene-3-yl derivatives react with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purity optimization involves column chromatography using ethyl acetate/n-hexane (3:7) as an eluent to remove unreacted starting materials and byproducts . For brominated analogs (e.g., 2-Bromo-1-(thiophen-3-yl)ethanone), recrystallization from cyclohexane or hexane is effective .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR analysis identifies aromatic protons (δ 7.2–8.1 ppm for phenyl and thiophene moieties) and the acetyl group (singlet at δ 2.5–2.7 ppm for CH₃) .
- IR : A strong carbonyl (C=O) stretch near 1710–1715 cm⁻¹ confirms the ethanone group, while thiophene ring vibrations appear at 680–750 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 228 for C₁₂H₁₀OS) and fragmentation patterns validate the molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disordered solvent molecules. Using SHELXL (via the SHELX suite) for refinement allows robust handling of high-resolution data and twinning corrections. Key steps include:
- Applying restraints for disordered regions.
- Validating hydrogen bonding networks with Olex2 or Mercury .
Cross-validation with powder XRD can resolve phase ambiguities .
Q. What computational strategies elucidate the electronic properties of thiophene-containing ketones like this compound?
- Methodological Answer :
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, highlighting nucleophilic/electrophilic sites on the thiophene ring and carbonyl group .
- Frontier Molecular Orbital (FMO) Analysis : Gaussian 16 calculations at the B3LYP/6-311+G(d,p) level reveal HOMO-LUMO gaps, correlating with reactivity in Diels-Alder or nucleophilic substitution reactions .
- Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis in Gaussian identifies hyperconjugative interactions between the phenyl and thiophene moieties .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The phenyl group at the 2-position hinders nucleophilic attack at the carbonyl, favoring regioselective modifications at the thiophene sulfur.
- Electronic Effects : Electron-withdrawing substituents (e.g., Br at the acetyl position) enhance electrophilicity, enabling Suzuki-Miyaura coupling with arylboronic acids. Optimize using Pd(PPh₃)₄ in THF at 80°C .
- Kinetic Studies : Monitor reaction progress via HPLC to compare activation barriers under varying substituent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
